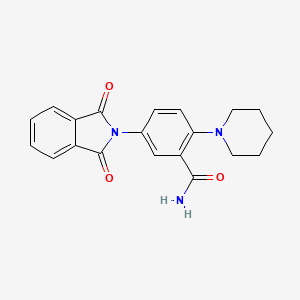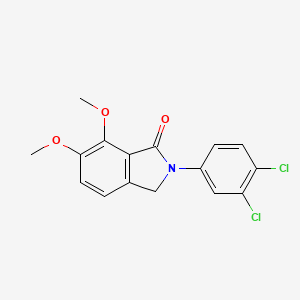
2-(3,4-dichlorophenyl)-6,7-dimethoxy-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-6,7-dimethoxy-1-isoindolinone is a chemical compound with potential biological activities and pharmaceutical applications. Research on similar structures has indicated their significance in various biological processes and potential for medicinal applications.
Synthesis Analysis
The synthesis of similar compounds involves several steps, starting from basic aromatic amides, applying reactions like the Bischler–Napieralski reaction, and further modifications to achieve the desired isoindolinone derivatives (Milusheva et al., 2023).
Molecular Structure Analysis
Compounds similar to 2-(3,4-dichlorophenyl)-6,7-dimethoxy-1-isoindolinone have been structurally characterized using techniques like X-ray diffraction, showing distinct molecular geometries and intermolecular interactions (Mague et al., 2017).
Chemical Reactions and Properties
Isoindolinone derivatives exhibit a range of chemical reactions, including cyclization and interactions with various reagents, leading to diverse biological activities. These reactions are critical for understanding the chemical behavior and potential applications of these compounds (Ando et al., 1974).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structures, of compounds similar to 2-(3,4-dichlorophenyl)-6,7-dimethoxy-1-isoindolinone are vital for their application in drug formulation and other fields (Sapari et al., 2019).
Chemical Properties Analysis
The chemical properties such as reactivity, stability, and interactions with biological molecules of isoindolinone derivatives are significant for their pharmacological activities. These properties are influenced by the functional groups and molecular structure of the compounds (Andrade-Jorge et al., 2018).
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Similar compounds have been shown to inhibit specific enzymes or receptor activities, alter cellular signaling pathways, or interact with dna or rna molecules .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in cell growth, apoptosis, and signal transduction .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Related compounds have been shown to induce cell death, inhibit cell growth, or alter cellular signaling .
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-6,7-dimethoxy-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-21-13-6-3-9-8-19(16(20)14(9)15(13)22-2)10-4-5-11(17)12(18)7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZXWFAIBXVKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)
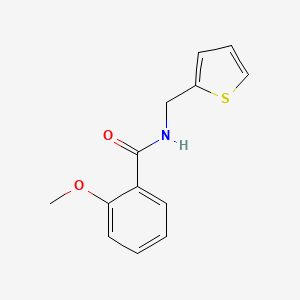
![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)
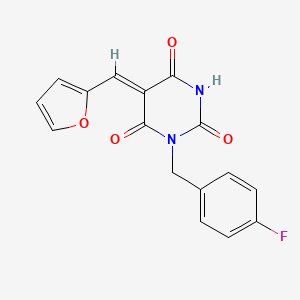
![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)
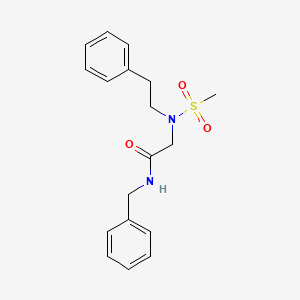
![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)
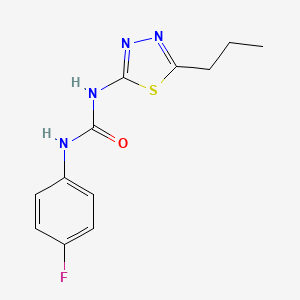
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)
![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)
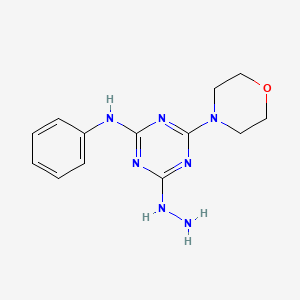
![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)
